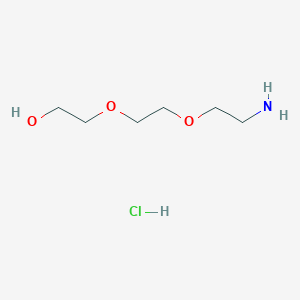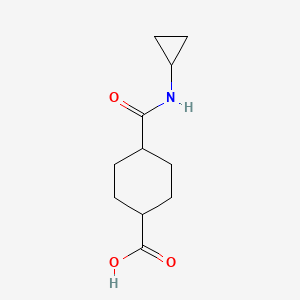
N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and two chlorine atoms attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines; basic or neutral conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the biological pathway involved. This interaction can lead to the suppression of disease-related processes, such as inflammation or tumor growth.
Comparación Con Compuestos Similares
- N-(3-Amino-2-methylphenyl)propanamide
- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
- N-(3-Amino-2-methylphenyl)-3-methylbutanamide
Comparison: N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide structure. This feature imparts distinct chemical properties, such as increased reactivity and potential for substitution reactions. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(15)7-11(10)16/h2-7H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSUKZSAMTVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)

![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)


![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3167881.png)
![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)





